[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol
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Overview
Description
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol is a chiral organic compound with a unique structure that includes a cycloheptyl ring substituted with a chloromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(chloromethyl)cycloheptyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with cycloheptene, a seven-membered ring alkene.
Chloromethylation: The cycloheptene undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Hydroxylation: The chloromethylated cycloheptene is then subjected to hydroxylation using a suitable oxidizing agent, such as osmium tetroxide, to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is maintained.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of [(1R,2R)-2-methylcycloheptyl]methanol.
Substitution: Formation of azido or cyano derivatives of the compound.
Scientific Research Applications
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(chloromethyl)cycloheptyl]methanol involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-(bromomethyl)cycloheptyl]methanol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol is unique due to its specific stereochemistry and the presence of both a chloromethyl and a methanol group
Properties
CAS No. |
61154-19-6 |
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Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol |
InChI |
InChI=1S/C9H17ClO/c10-6-8-4-2-1-3-5-9(8)7-11/h8-9,11H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
OIWLHORGZPTAME-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)CCl)CO |
Canonical SMILES |
C1CCC(C(CC1)CCl)CO |
Origin of Product |
United States |
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